JQ1-Tco

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

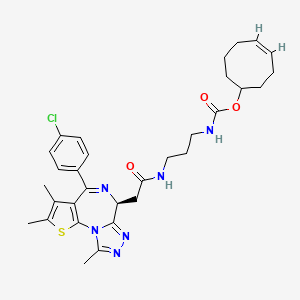

JQ1-trans-cyclooctene (JQ1-Tco) is a derivative of JQ1, a small-molecule inhibitor of the bromodomain and extra terminal (BET) protein family. This compound is particularly notable for its application in click chemistry, which allows for specific and efficient chemical conjugation under mild conditions. This compound is used extensively in scientific research as a molecular probe for studying BET proteins and their role in various biological processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

JQ1-Tco is synthesized through a series of chemical reactions starting from JQ1This is typically achieved through a copper-free click chemistry approach, specifically strain-promoted azide-alkyne cycloaddition (SPAAC) or inverse-electron-demand Diels-Alder (iEDDA) reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures to meet industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions

JQ1-Tco primarily undergoes click chemistry reactions, such as SPAAC and iEDDA. These reactions are highly specific and efficient, allowing for the conjugation of this compound with various biomolecules without the need for toxic catalysts .

Common Reagents and Conditions

SPAAC Reaction: Typically involves azide-functionalized biomolecules and this compound under mild, aqueous conditions.

iEDDA Reaction: Involves tetrazine-functionalized biomolecules and this compound, also under mild conditions

Major Products

The major products of these reactions are conjugates of this compound with the target biomolecules, which can be used for various applications in molecular biology and medicinal chemistry .

Applications De Recherche Scientifique

JQ1-Tco has a wide range of applications in scientific research:

Chemistry: Used as a molecular probe in click chemistry to study the interactions and functions of BET proteins

Biology: Facilitates the labeling and tracking of BET proteins in live cells, aiding in the study of gene regulation and cellular processes

Medicine: Employed in preclinical studies to evaluate the efficacy and toxicity of BET inhibitors in cancer therapy

Industry: Utilized in the development of targeted drug delivery systems and diagnostic tools

Mécanisme D'action

JQ1-Tco exerts its effects by inhibiting the bromodomain and extra terminal (BET) proteins, specifically BRD4. This inhibition disrupts the interaction between BET proteins and acetylated lysine residues on histones, leading to changes in gene expression. The click chemistry modification allows this compound to be used as a molecular probe to study these interactions in detail .

Comparaison Avec Des Composés Similaires

Similar Compounds

JQ1: The parent compound of JQ1-Tco, also a BET inhibitor.

IBET-762: Another BET inhibitor used in similar research applications .

Uniqueness

This compound is unique due to its suitability for click chemistry, which allows for specific and efficient conjugation with biomolecules. This makes it a valuable tool for studying BET proteins in various biological contexts .

Activité Biologique

JQ1-Tco is a novel compound derived from the well-studied BET inhibitor JQ1, which has shown significant potential in various therapeutic applications, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on different cell types, and implications for future research.

Overview of JQ1 and Its Derivatives

JQ1 is a small-molecule inhibitor that selectively targets bromodomain and extraterminal domain (BET) proteins, particularly BRD4. It has been extensively studied for its role in inhibiting the proliferation of cancer cells by disrupting the interaction between BRD4 and acetylated histones, leading to altered gene expression profiles. The derivative this compound incorporates a trans-cyclooctene (TCO) moiety, enabling it to engage in bioorthogonal click chemistry reactions, which enhance its utility in targeted therapies and drug delivery systems .

Inhibition of Tumor Growth

this compound exhibits potent anti-cancer activity across various malignancies. For instance, it has been shown to inhibit proliferation and induce apoptosis in gastric cancer cells by downregulating chromatin accessibility and inactivating critical signaling pathways such as RUNX2/NID1 . Additionally, this compound effectively suppresses the growth of NUT midline carcinoma cells both in vitro and in vivo .

Impact on Hematopoietic Cells

Research indicates that JQ1 treatment can lead to a reduction in mature B-cell populations while promoting the proliferation of hematopoietic stem cells (HSCs). This dual effect suggests that this compound can modulate immune responses by selectively targeting lymphoid cells while preserving myeloid lineage . The compound has been noted to increase apoptosis rates in T cells, which may have implications for immune modulation during cancer therapy .

Case Study 1: Gastric Cancer

A study evaluating the effects of JQ1 on gastric cancer demonstrated that treatment with JQ1 led to significant inhibition of cell migration and invasion. The mechanism was linked to the downregulation of chromatin accessibility and subsequent suppression of oncogenic signaling pathways. In vivo models further confirmed that JQ1 effectively prevented tumor growth and metastasis .

Case Study 2: Hematological Malignancies

In a preclinical study involving acute myeloid leukemia (AML), this compound was shown to enhance drug delivery efficiency through its click chemistry capabilities. The study highlighted that drug concentrations were significantly higher in spleen-resident AML cells compared to those in bone marrow, suggesting improved targeting and potential for overcoming therapeutic resistance .

Comparative Data Table

| Study | Cell Type | Effect Observed | Mechanism |

|---|---|---|---|

| Gastric Cancer | GC Cells | Inhibition of proliferation | Downregulation of RUNX2/NID1 signaling |

| NUT Midline Carcinoma | NMC Cells | Induction of apoptosis | Disruption of BRD4-mediated transcription |

| Acute Myeloid Leukemia | AML Cells | Increased drug concentration | Enhanced targeting via bioorthogonal chemistry |

| Hematopoietic Stem Cells | HSCs | Increased proliferation | Selective modulation of lymphoid cell populations |

Propriétés

Formule moléculaire |

C31H37ClN6O3S |

|---|---|

Poids moléculaire |

609.2 g/mol |

Nom IUPAC |

[(4Z)-cyclooct-4-en-1-yl] N-[3-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]propyl]carbamate |

InChI |

InChI=1S/C31H37ClN6O3S/c1-19-20(2)42-30-27(19)28(22-12-14-23(32)15-13-22)35-25(29-37-36-21(3)38(29)30)18-26(39)33-16-9-17-34-31(40)41-24-10-7-5-4-6-8-11-24/h4-5,12-15,24-25H,6-11,16-18H2,1-3H3,(H,33,39)(H,34,40)/b5-4-/t24?,25-/m0/s1 |

Clé InChI |

CYIPOINYTLBSLB-SBSQNJSVSA-N |

SMILES isomérique |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCNC(=O)OC4CCC/C=C\CC4)C5=CC=C(C=C5)Cl)C |

SMILES canonique |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCNC(=O)OC4CCCC=CCC4)C5=CC=C(C=C5)Cl)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.